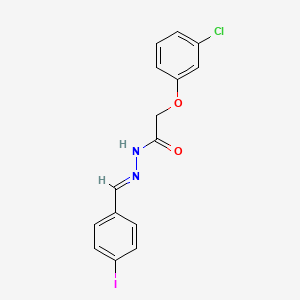

2-(3-chlorophenoxy)-N'-(4-iodobenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetohydrazides and their derivatives are a class of organic compounds known for their diverse biological activities and applications in coordination chemistry. They are often synthesized through condensation reactions involving hydrazides and aldehydes or ketones. These compounds serve as precursors to various heterocyclic compounds and have been studied for their potential in drug development and material science.

Synthesis Analysis

Synthesis of acetohydrazide derivatives typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone under mild conditions. This can often be achieved using green chemistry approaches such as ball milling, which eliminates the need for solvents and reduces waste (Fekri & Zaky, 2014). The choice of aldehyde or ketone determines the substitution pattern on the acetohydrazide framework, allowing for the introduction of specific functional groups like chlorophenoxy and iodobenzylidene moieties.

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These analyses reveal the geometric configuration around the C=N bond and the overall conformation of the molecule. For example, compounds similar to the specified acetohydrazide often exhibit a trans configuration across the C=N double bond, and their molecular structures are stabilized by intramolecular hydrogen bonding (Li Jia-ming, 2009).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Novel Compounds : The compound has been used as a starting material for synthesizing various heterocyclic compounds, including thiosemicarbazides and oxadiazoles, with potential biological activities (Bekircan et al., 2015).

- Mechanochemical Syntheses : It served as a basis for the solid-state ball milling synthesis of metal complexes, highlighting a green strategy for chemical synthesis (Fekri & Zaky, 2014).

- Theoretical and Experimental Analysis : The compound and its derivatives have been characterized using spectroscopic techniques and computational simulations for potential applications in material science (Polo-Cerón et al., 2021).

Biological and Medicinal Applications

- Antimicrobial and Antiproliferative Activities : Derivatives of this compound have been synthesized and evaluated for antimicrobial and antiproliferative activities against various cancer cells (Patel et al., 2009).

- Antioxidant Activities : Studies have also been conducted to evaluate the antioxidant activities of similar compounds, indicating potential therapeutic applications (Jin et al., 2006).

Environmental Applications

- Degrading Environmental Pollutants : Research has explored the degradation of chlorophenols, a related compound, in various environmental contexts, such as in water treatment processes (Brillas et al., 1998).

- Study of Non-Covalent Interactions in Materials Architecture : The compound's derivatives have been examined for their role in the formation of non-covalent interactions, crucial for material architecture and design (Khalid et al., 2021).

Analytical Chemistry

- Analysis of Chemical Formulations : Similar compounds have been analyzed in older chemical formulations for the presence of environmental contaminants, contributing to the field of analytical chemistry (Norström et al., 1979).

Material Science

- Synthesis and Characterization of Copper Complexes : Research has involved the synthesis and characterization of novel copper complexes based on this compound, advancing the understanding of metal-organic interactions (Wang & Lian, 2015).

Propriétés

IUPAC Name |

2-(3-chlorophenoxy)-N-[(E)-(4-iodophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClIN2O2/c16-12-2-1-3-14(8-12)21-10-15(20)19-18-9-11-4-6-13(17)7-5-11/h1-9H,10H2,(H,19,20)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQBZXDQYIEYLZ-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)

![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)

![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)